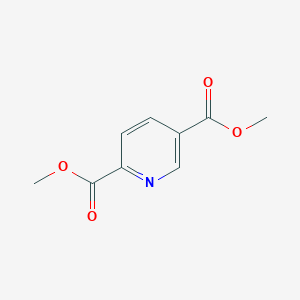
Prasugrel metabolite
Overview
Description
R-138727 is a metabolite of the antiplatelet drug prasugrel. It belongs to the family of phenylmethylamines, which are compounds containing a phenylmethylamine moiety. This metabolite plays a crucial role in the inhibition of platelet aggregation, making it significant in the prevention of thrombotic cardiovascular events .
Mechanism of Action
Target of Action
The primary target of the Prasugrel metabolite, also known as R-138727, is the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in blood clotting .
Mode of Action
R-138727 interacts with its targets by irreversibly binding to the P2Y12 type ADP receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex , resulting in the inhibition of ADP-mediated platelet activation and aggregation .
Biochemical Pathways
The inhibition of the P2Y12 receptor by R-138727 affects the ADP-mediated platelet activation and aggregation pathway . This pathway is crucial for the formation of blood clots. By inhibiting this pathway, R-138727 reduces the risk of thrombotic cardiovascular events .
Pharmacokinetics
Prasugrel, the prodrug of R-138727, undergoes rapid intestinal and serum metabolism via esterase-mediated hydrolysis to a thiolactone intermediate, which is then converted, via CYP450-mediated (primarily CYP3A4 and CYP2B6) oxidation, to the active metabolite R-138727 . The pharmacokinetics of prasugrel metabolites were found to be linear and dose proportional in healthy volunteers . The median plasma half-life of the active metabolite is approximately 4 hours , and excretion is mainly urinary .
Result of Action
The result of R-138727’s action is the reduction of platelet activation and aggregation . This leads to a decreased risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .
Action Environment
The action of R-138727 can be influenced by various environmental factors. For instance, the metabolic formation of R-138727 from prasugrel was found to be stereoselective, where 84% of R-138727 was present as the two most pharmacologically potent isomers . The ratios of the R-138727 stereoisomers were consistent among subjects, regardless of the dose, time of sample collection, or whether the blood was sampled after the first dose or after 4 weeks of therapy . This suggests that the action, efficacy, and stability of R-138727 are relatively consistent across different environments and conditions .
Biochemical Analysis
Biochemical Properties
The prasugrel metabolite, R-138727, is formed through the enzymatic transformation of prasugrel in the liver. This active metabolite binds irreversibly to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate-induced platelet aggregation . The this compound interacts with various enzymes and proteins, including cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6, and to a lesser extent CYP2C9 and CYP2C19) during its formation . The interaction with the P2Y12 receptor is crucial for its antiplatelet activity, as it prevents the activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Cellular Effects
The this compound exerts significant effects on platelets by inhibiting their aggregation. This inhibition is achieved through the irreversible binding of the this compound to the P2Y12 receptor on the platelet surface . This binding prevents the activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation. Additionally, the this compound influences cell signaling pathways by inhibiting adenosine diphosphate-mediated signaling, which is crucial for platelet activation and aggregation . The this compound does not significantly affect other cell types or cellular processes, as its primary target is the platelet P2Y12 receptor .
Molecular Mechanism
The molecular mechanism of action of the this compound involves its irreversible binding to the P2Y12 receptor on platelets . This binding prevents the interaction of adenosine diphosphate with its receptor, thereby inhibiting the activation of the glycoprotein GPIIb/IIIa complex . The this compound’s binding to the P2Y12 receptor is facilitated by the formation of a covalent bond with cysteine residues on the receptor . This covalent binding ensures the irreversible inhibition of the receptor, leading to prolonged antiplatelet effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the this compound are observed to be stable over time. The this compound has a half-life of approximately 3.7 hours and is primarily excreted through the urine (70%) and feces (25%) . The stability of the this compound ensures its prolonged antiplatelet effects, which are maintained over the duration of treatment . Long-term studies have shown that the this compound maintains its efficacy in inhibiting platelet aggregation without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of the this compound vary with different dosages. Higher doses of prasugrel result in increased exposure to the active metabolite, leading to greater inhibition of platelet aggregation . At very high doses, the this compound may cause adverse effects such as bleeding . Studies have shown that a loading dose of 60 mg followed by a maintenance dose of 10 mg daily is effective in achieving optimal antiplatelet effects while minimizing the risk of adverse effects .
Metabolic Pathways
The metabolic pathways of prasugrel involve its conversion to the active metabolite, R-138727, through a two-step process . The first step is the hydrolysis of prasugrel to a thiolactone intermediate by human carboxylesterase 2 . The second step involves the oxidation of the thiolactone intermediate to the active metabolite by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) . This metabolic pathway ensures the efficient conversion of prasugrel to its active form, which is essential for its antiplatelet activity .
Transport and Distribution
The this compound is rapidly absorbed and distributed within the body following oral administration . It is hydrolyzed in the intestine to the thiolactone intermediate, which is then transported to the liver for further metabolism . The active metabolite is distributed primarily to the platelets, where it exerts its antiplatelet effects by binding to the P2Y12 receptor . The this compound is not detected in plasma following oral administration, indicating its rapid conversion and distribution to target sites .
Subcellular Localization
The subcellular localization of the this compound is primarily within the platelets, where it binds to the P2Y12 receptor on the platelet surface . This localization is crucial for its antiplatelet activity, as the P2Y12 receptor is a key mediator of platelet aggregation . The this compound does not significantly localize to other cellular compartments or organelles, as its primary target is the platelet P2Y12 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
R-138727 is synthesized through a series of chemical reactions starting from prasugrel. The process involves the hydrolysis of prasugrel to form a thiolactone intermediate, which is then metabolized to R-138727. This conversion is catalyzed by several cytochrome P450 enzymes, including CYP3A and CYP2B6 .
Industrial Production Methods
The industrial production of R-138727 involves the use of carboxyesterases to hydrolyze prasugrel into its active metabolite. This process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
R-138727 undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Reduction: Involves the reduction of the thiol group.
Substitution: Reactions involving the substitution of functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions include various stereoisomers of R-138727, with the (R, S)- and (R, R)-isomers being the most potent .
Scientific Research Applications
R-138727 has several scientific research applications, including:
Chemistry: Used as a model compound to study the metabolism of thienopyridines.
Biology: Investigated for its role in platelet aggregation and cardiovascular health.
Medicine: Used in the development of antiplatelet therapies for the prevention of thrombotic events.
Industry: Employed in the production of prasugrel and related compounds
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: Another thienopyridine antiplatelet drug.
Ticlopidine: An older antiplatelet agent with a similar mechanism of action.
Uniqueness
R-138727 is unique due to its potent and irreversible inhibition of the P2Y12 receptor, which distinguishes it from other similar compounds. Its high efficacy and specificity make it a valuable compound in antiplatelet therapy .
Properties
IUPAC Name |
(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUQVNSJSJHFPS-XFXZXTDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439427 | |
| Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204204-73-9, 239466-74-1 | |
| Record name | (2Z)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204204-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | R-138727 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204204739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


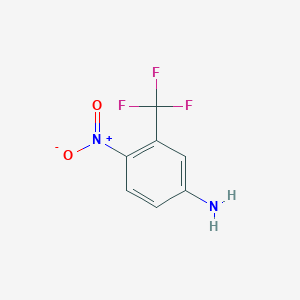
![N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B27957.png)
![Benzo[d]thiazol-5-ol](/img/structure/B27958.png)
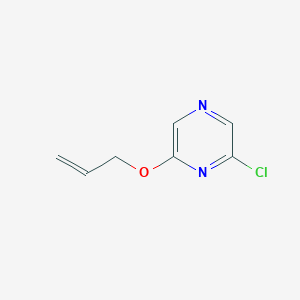
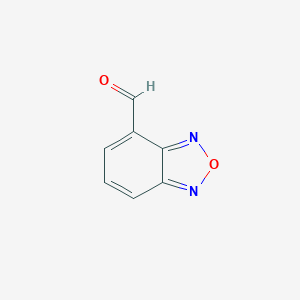
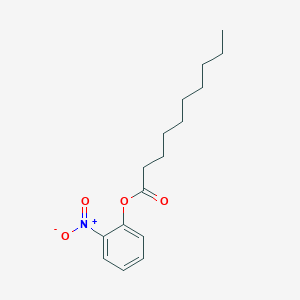
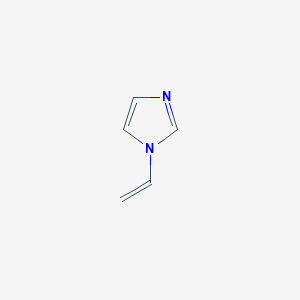
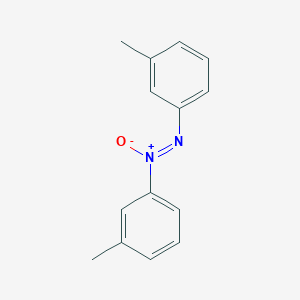
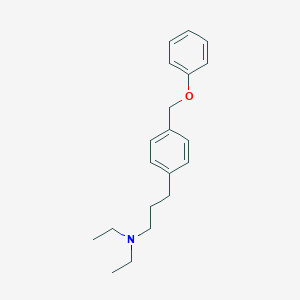
![Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B27985.png)
![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester](/img/structure/B27988.png)


